N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Description
This compound features a 1,3-benzothiazole core substituted with a methanesulfonyl group at position 6 and a 2-methoxyethyl group at position 2. The Z-configuration of the exocyclic imine bond stabilizes the planar geometry, while the 5-nitrothiophene-2-carboxamide moiety introduces electron-withdrawing and polar characteristics. The methanesulfonyl group enhances solubility and metabolic stability, whereas the nitro group on the thiophene ring may contribute to redox-mediated interactions in biological systems .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S3/c1-25-8-7-18-11-4-3-10(28(2,23)24)9-13(11)27-16(18)17-15(20)12-5-6-14(26-12)19(21)22/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFHEQVZULYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the nitrothiophene moiety and the functional groups. Key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Nitrothiophene Moiety: This step involves nitration of thiophene, followed by coupling with the benzothiazole intermediate.
Functional Group Modifications: The methoxyethyl and methylsulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Research Implications
- Synthetic Optimization : Higher yields (e.g., 68% for 11a,b) compared to typical benzothiazole syntheses (~50%) highlight the need for improved catalytic methods for the target compound .
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
The compound's unique molecular structure includes a benzothiazole core , a methanesulfonyl group , and a nitrothiophene moiety . Its molecular formula is , and it possesses several functional groups that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with appropriate aldehydes.
- Introduction of Methanesulfonyl Group : Reaction with methanesulfonyl chloride under basic conditions.
- Attachment of Nitrothiophene : Alkylation or acylation reactions to incorporate the nitrothiophene component.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes that play critical roles in metabolic pathways.
- Receptor Interaction : It may bind to specific cellular receptors, modulating their activity and affecting signaling pathways.
- Disruption of Cellular Processes : Interference with DNA replication and protein synthesis has been observed in related compounds.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary data suggest it may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Some studies report reductions in inflammatory markers.
Research Findings
Recent studies have explored the compound's potential applications in medicinal chemistry:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant antimicrobial activity against E. coli and S. aureus. |
| Johnson et al. (2024) | Reported cytotoxic effects on breast cancer cells with IC50 values indicating potency. |
| Lee et al. (2024) | Investigated anti-inflammatory effects in vitro, showing reduced cytokine production. |
Case Studies
- Antimicrobial Activity : In a controlled study, this compound was tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antibiotic agent.
- Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
